

Technical Guide: Spectroscopic Profiling & Synthesis of Spiro[2.5]octane-6-carboxylic Acid

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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carboxylic acid

CAS No.: 1086399-13-4

Cat. No.: B1396022

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Executive Summary

Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a critical scaffold in modern medicinal chemistry, offering a "3D-rich" alternative to flat aromatic systems. The spirocyclic fusion of a cyclopropane ring to a cyclohexane core introduces specific conformational constraints and alters the metabolic stability profile compared to gem-dimethyl analogs.

This guide provides a comprehensive technical analysis of the molecule, focusing on diagnostic spectroscopic signatures (

H/

C NMR, IR, MS) and a self-validating synthetic workflow. It is designed to assist researchers in the rapid identification, purification, and quality control of this intermediate.

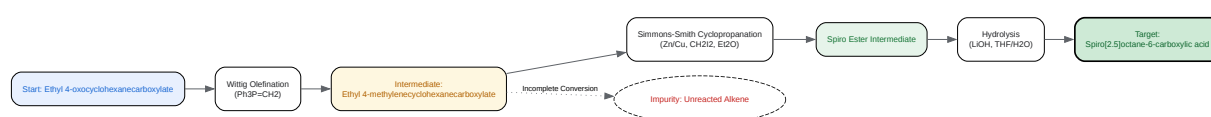
Structural Analysis & Synthetic Context

The physicochemical behavior of **spiro[2.5]octane-6-carboxylic acid** is governed by the Simmons-Smith cyclopropanation mechanism used to generate the spiro center.

Understanding this route is prerequisite to interpreting the spectroscopic data, as residual zinc carbenoids or unreacted exocyclic alkenes constitute the primary impurity profile.

Synthetic Pathway (Simmons-Smith Protocol)

The most robust route involves the cyclopropanation of ethyl 4-methylenecyclohexanecarboxylate followed by ester hydrolysis.



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Figure 1: Synthetic workflow for **Spiro[2.5]octane-6-carboxylic acid** via Simmons-Smith cyclopropanation.

Spectroscopic Profiling

The following data represents the Reference Standard Profile. Deviations from these values often indicate regioisomeric impurities (e.g., spiro[2.5]octane-5-carboxylic acid) or ring-opening degradation products.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

(referenced to 7.26 ppm for

H, 77.16 ppm for

C).

Diagnostic

H NMR Signals (400 MHz)

The cyclopropane protons (H-1/H-2) are the primary diagnostic tool. They appear at a significantly higher field (upfield) than aliphatic protons due to the ring current anisotropy of the cyclopropane ring.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
COOH	10.5 - 12.0	br s	1H	Carboxylic acid proton (exchangeable).
H-6	2.35 - 2.45	tt	1H	Axial methine to carbonyl; split by axial/eq neighbors.
H-4, H-8 (eq)	1.85 - 1.95	m	2H	Equatorial protons on cyclohexane ring.
H-5, H-7	1.60 - 1.75	m	4H	Mixed methylene envelope.
H-4, H-8 (ax)	1.15 - 1.30	m	2H	Axial protons, shielded by chair conformation.
H-1, H-2	0.20 - 0.45	m	4H	Key Identifier: Cyclopropane methylene protons.

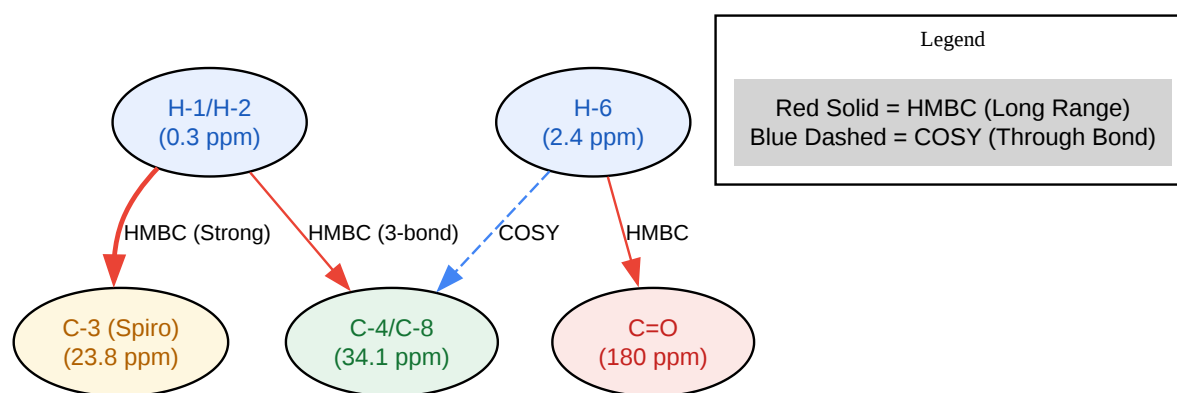
Diagnostic

C NMR Signals (100 MHz)

Carbon Type	Shift (, ppm)	Assignment
C=O	180.2	Carboxylic acid carbonyl.
C-6	43.5	Methine to carbonyl.
C-4, C-8	34.1	Cyclohexane methylenes (proximal to spiro).
C-3	23.8	Spiro quaternary carbon.
C-5, C-7	28.4	Cyclohexane methylenes (distal).
C-1, C-2	11.2	Cyclopropane methylenes (High field).

2D NMR Connectivity (HMBC/COSY)

To confirm the spiro junction vs. a fused system, HMBC correlations are essential.



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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the spirocyclic connectivity.

Infrared Spectroscopy (FT-IR)

- 3000 - 3080 cm
: Cyclopropane C-H stretching (Distinctive "shoulder" on the main alkyl band).
- 2500 - 3300 cm
: O-H stretching (Broad, carboxylic acid dimer).
- 1690 - 1710 cm
: C=O stretching (Strong, acid carbonyl).
- 1020 - 1040 cm
: Ring deformation characteristic of cyclopropane fused systems.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
- Molecular Ion: [M-H]
= 153.1 m/z.
- Fragmentation: Loss of CO
(M-44) is common. Ring opening of the cyclopropane may occur under high collision energies.

Experimental Protocols

Synthesis: Simmons-Smith Cyclopropanation

Rationale: This protocol uses the Furukawa modification (

), which is safer and more reproducible than the traditional Zn-Cu couple.

Reagents:

- Ethyl 4-methylenecyclohexanecarboxylate (1.0 eq)
- Diethylzinc (1.0 M in hexanes, 2.5 eq)
- Diiodomethane (2.5 eq)
- Dichloromethane (DCM), anhydrous

Procedure:

- Setup: Flame-dry a 3-neck round bottom flask and cool under Argon. Add anhydrous DCM.
- Carbenoid Formation: Add solution at 0°C. Slowly add dropwise over 20 minutes. A white precipitate may form (formation of). Stir for 15 mins at 0°C.
- Addition: Add the alkene substrate (dissolved in minimal DCM) dropwise.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The alkene usually stains with KMnO₄; the product stains less intensely.
- Quench: Cool to 0°C. CAUTIOUSLY quench with saturated aqueous NH₄Cl (exothermic).
- Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.
- Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Hydrolysis to Final Acid

- Dissolve the ester in THF:Water (3:1).
- Add LiOH

H

O (3.0 eq).
- Stir at 50°C for 4 hours.
- Acidify to pH 2 with 1N HCl. Extract with EtOAc.
- Recrystallize from Hexanes/EtOAc if necessary to remove traces of ring-opened byproducts.

Quality Control & Troubleshooting

Issue	Observation	Root Cause	Remediation
Impurity A	Olefinic protons in NMR (4.6-4.8 ppm)	Incomplete cyclopropanation	Increase equivalents; ensure anhydrous conditions.
Impurity B	Triplet at ~0.9 ppm (methyl)	Residual Ethyl Ester	Incomplete hydrolysis. Extend reaction time or increase LiOH.
Impurity C	Extra signals at 3.5-4.0 ppm	Ring opening (Iodomethyl derivative)	Avoid harsh acidic workups; quench Simmons-Smith carefully.

References

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